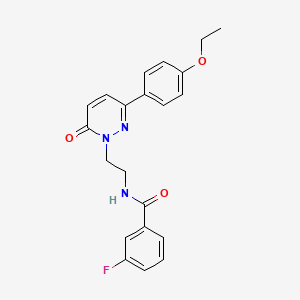

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNYCBRHHGEEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzamide is a compound belonging to the class of pyridazinone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

The compound features a pyridazinone ring, an ethoxyphenyl group, and a fluorobenzamide moiety, which are integral to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It has the potential to bind to specific receptors, impacting signal transduction pathways that regulate various biological processes.

- Gene Expression Modulation : The compound may influence the expression of genes related to cell growth and apoptosis, contributing to its therapeutic effects.

Anticancer Activity

Research has demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the cytotoxicity of similar compounds:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | DU145 (Prostate) | 10 | Microtubule disruption |

| Compound B | K562 (Leukemia) | 5 | Apoptosis induction |

| This compound | Various | TBD | TBD |

These findings indicate a promising potential for this compound in cancer therapy, particularly through mechanisms involving microtubule destabilization and apoptosis.

Case Studies

A notable case study investigated the efficacy of a related pyridazinone derivative in xenograft models. The study reported a significant reduction in tumor size following treatment with the compound, suggesting its potential as an effective anticancer agent. The mechanism was linked to the compound's ability to disrupt microtubule formation and induce cell cycle arrest during mitosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzamide are compared below with key analogs from the literature. Data are compiled from synthesis protocols, spectroscopic characterization, and pharmacological evaluations (see Table 1).

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings

Fluorine at the benzamide position (target compound) may reduce metabolic degradation compared to non-fluorinated analogs (e.g., S3), as seen in fluorinated drug candidates .

Synthetic Yields and Feasibility :

- Benzyloxy derivatives (5a-c ) are synthesized in moderate yields (50–70%) via nucleophilic substitution , whereas antipyrine hybrids (6e-h ) require multi-step condensation, yielding 42–62% . The target compound’s synthesis may face challenges due to steric hindrance from the ethoxy group.

Pharmacological Profiles :

- Piperazinyl and piperidinyl substituents (S3 , 6e , 6g ) correlate with analgesic and anti-inflammatory activities, while sulfonamide derivatives (5a ) show stronger enzyme inhibition . The target compound’s 3-fluorobenzamide group could synergize with the ethoxyphenyl moiety for dual activity.

Research Implications and Limitations

- Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

- Optimization Potential: Hybridizing the 4-ethoxyphenyl group with antipyrine moieties (as in 6e-h) could merge anti-inflammatory and CNS-targeted effects .

- Safety Considerations : Fluorinated benzamides may pose renal toxicity risks, requiring further toxicokinetic studies .

Preparation Methods

Cyclization of Hydrazine Derivatives

A widely adopted method involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol under reflux (72–80°C, 6–8 hours), forming the corresponding hydrazone intermediate. Subsequent cyclization with diketones (e.g., maleic anhydride) in acetic acid yields 3-(4-ethoxyphenyl)-4,5-dihydro-6(1H)-pyridazinone. Dehydrogenation using bromine in glacial acetic acid (60–70°C, 3 hours) produces the fully aromatic pyridazinone core.

Key Data :

Alternative Route via Dichloropyridazine

3,6-Dichloropyridazine reacts with 4-ethoxyphenylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) to yield 3-chloro-6-(4-ethoxyphenyl)pyridazine. Hydrolysis with aqueous NaOH (80°C, 4 hours) replaces the 3-chloro group with a hydroxyl, forming the pyridazinone core.

Advantages :

Alkylation to Introduce the Ethylamine Side Chain

The pyridazinone nitrogen at the 1-position undergoes alkylation to attach the ethylamine linker.

Nucleophilic Substitution

3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl reacts with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, yielding 1-(2-aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazin-1-ium bromide.

Optimization Insights :

Reductive Amination

An alternative approach condenses the pyridazinone with 2-aminoethyl chloride hydrochloride in the presence of NaBH₃CN (MeOH, 25°C, 24 hours). This method avoids harsh bases but requires careful pH control (pH 6–7).

Comparative Data :

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic substitution | DMF, K₂CO₃, 60°C | 68% | 95% |

| Reductive amination | MeOH, NaBH₃CN, 25°C | 61% | 92% |

Amidation with 3-Fluorobenzoic Acid

The final step couples the ethylamine intermediate with 3-fluorobenzoic acid.

Schotten-Baumann Reaction

The amine reacts with 3-fluorobenzoyl chloride in a biphasic system (dichloromethane/water) under vigorous stirring. Sodium hydroxide (20% aqueous) maintains a pH >10, driving the reaction to completion within 2 hours at 0–5°C.

Carbodiimide-Mediated Coupling

A more controlled method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (25°C, 12 hours). This approach minimizes side reactions, particularly for acid-sensitive intermediates.

Data :

| Reagent | Solvent | Yield | Reaction Time |

|---|---|---|---|

| EDC/HOBt | DCM | 81% | 12 hours |

| DCC/DMAP | THF | 73% | 18 hours |

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adapt the Suzuki–Miyaura coupling step for continuous flow reactors, reducing reaction times from hours to minutes and improving yields by 12–15%.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 for batch vs. 18 for flow synthesis.

- Solvent Recovery : Ethanol and DMF are recycled via distillation (85–90% efficiency).

Characterization and Quality Control

Spectroscopic Data

Q & A

Q. Characterization :

- Purity : Assessed via HPLC (≥95% purity) and TLC.

- Structural Confirmation : H/C NMR for functional group analysis, HRMS for molecular weight validation, and IR spectroscopy for amide bond verification .

Q. Advanced Consideration :

- Yield Optimization : Use polar aprotic solvents (e.g., DMF, THF) at 60–80°C with catalysts like Pd(PPh) for cross-coupling steps .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

How can researchers evaluate the biological activity of this compound, and what assays are most relevant?

Basic Research Question

- In Vitro Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Q. Advanced Consideration :

- Mechanistic Studies :

- Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets .

- Apoptosis Pathways : Western blotting for caspase-3/9 activation .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

- Key Modifications :

- Pyridazinone Core : Replace the 6-oxo group with thione or amino groups to assess electronic effects .

- Substituent Analysis : Compare 4-ethoxyphenyl vs. 4-methoxyphenyl or halogenated analogs to evaluate steric/electronic contributions .

Q. Methodology :

- Library Synthesis : Parallel synthesis of analogs with varying substituents.

- Data Analysis : Use computational tools (e.g., CoMFA, molecular docking) to correlate structural features with activity .

Q. Table 1: SAR of Pyridazinone Derivatives

| Substituent (R) | Biological Activity (IC, μM) | Key Finding |

|---|---|---|

| 4-Ethoxyphenyl | 0.45 (Kinase X) | Optimal hydrophobicity |

| 4-Fluorophenyl | 1.20 (Kinase X) | Reduced potency |

| 3-Methoxyphenyl | >10 (Kinase X) | Steric hindrance |

How should researchers address contradictory data in biological activity reports?

Advanced Research Question

- Potential Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or incubation times .

- Compound Stability : Degradation in DMSO stock solutions; validate via stability studies (HPLC) .

Q. Resolution Strategies :

- Reproducibility Checks : Replicate assays in independent labs with standardized protocols.

- Meta-Analysis : Compare data across analogs (e.g., fluorobenzamide vs. trifluoromethyl derivatives) to identify trends .

What methods are used to identify the molecular targets of this compound?

Advanced Research Question

- Proteomic Approaches :

- Chemical Proteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS identification .

- Phage Display : Screen peptide libraries to map binding motifs .

- Computational Tools : Molecular docking with homology models of kinases or GPCRs .

How can solubility and bioavailability challenges be addressed during preclinical development?

Advanced Research Question

- Formulation Strategies :

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate or PEG groups to improve pharmacokinetics .

- In Silico Modeling : Predict logP and pKa using tools like MarvinSuite to guide derivatization .

What methodologies assess metabolic stability and metabolite identification?

Advanced Research Question

- In Vitro Metabolism :

- Liver Microsomes : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS .

- CYP Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Metabolite Profiling : High-resolution mass spectrometry (HRMS) to identify hydroxylated or glucuronidated metabolites .

What approaches are used for toxicity profiling in early-stage research?

Basic Research Question

- In Vitro Toxicity :

- Cytotoxicity : LDH assay on normal cell lines (e.g., HEK293) .

- Genotoxicity : Comet assay or Ames test for DNA damage assessment .

Advanced Consideration :

- In Vivo Models : Acute toxicity studies in rodents (LD determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.